(E)-4-(2-Aminoethylamino)pent-3-en-2-one
Description
(E)-4-(2-Aminoethylamino)pent-3-en-2-one is an enaminone characterized by a β-enamino ketone backbone with an (E)-configured double bond and a 2-aminoethylamino substituent at the C4 position. Enaminones are versatile intermediates in organic synthesis, coordination chemistry, and pharmaceutical research due to their dual nucleophilic (enamine) and electrophilic (ketone) reactivity . The E configuration of the double bond influences molecular geometry, hydrogen bonding, and intermolecular interactions, which can affect solubility, stability, and reactivity.
While direct synthesis data for this compound are absent in the provided evidence, analogous enaminones are typically synthesized via condensation of β-diketones or β-ketoesters with amines under acidic or catalytic conditions . For example, 4-(benzylamino)pent-3-en-2-one was synthesized using Ca₅(PO₄)₃OH as a catalyst at room temperature .
Properties
CAS No. |
158257-05-7 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
(E)-4-(2-aminoethylamino)pent-3-en-2-one |
InChI |
InChI=1S/C7H14N2O/c1-6(5-7(2)10)9-4-3-8/h5,9H,3-4,8H2,1-2H3/b6-5+ |
InChI Key |
OCVAOVYELZVEGF-AATRIKPKSA-N |
SMILES |
CC(=CC(=O)C)NCCN |
Isomeric SMILES |
C/C(=C\C(=O)C)/NCCN |
Canonical SMILES |
CC(=CC(=O)C)NCCN |
Synonyms |
2-Penten-2-ol, 4-[(2-aminoethyl)imino]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Enaminones vary in substituents at the C4 amino group and double-bond configuration. Key analogs include:
- Aryl-substituted: (Z)-4-(Phenylamino)pent-3-en-2-one , (Z)-4-(p-Nitrophenylamino)pent-3-en-2-one , and (Z)-4-(2-Naphthylamino)pent-3-en-2-one .
- Alkyl-substituted: 4-(Methylamino)pent-3-en-2-one and 4-(Benzylamino)pent-3-en-2-one .
- Aminoalkyl-substituted: (E)-4-(2-Aminoethylamino)pent-3-en-2-one (target compound) and (E)-4-aminopent-3-en-2-one .
Spectroscopic Properties
Infrared (IR) Spectroscopy
NH stretching frequencies are sensitive to electronic effects of substituents:
- (Z)-4-(Phenylamino)pent-3-en-2-one: 3000 cm⁻¹ .
- (Z)-4-(p-Nitrophenylamino)pent-3-en-2-one: Reported 3362 cm⁻¹, but theoretical calculations suggest ~3050–3063 cm⁻¹ due to the electron-withdrawing nitro group .
Nuclear Magnetic Resonance (NMR)
1H-NMR chemical shifts for NH protons in Z-configured aryl derivatives range from δ 12.38–12.44 ppm . Substituents on the aryl group minimally affect NH proton shifts but influence aromatic protons and methyl groups:
- (Z)-4-(Phenylamino)pent-3-en-2-one: δ 12.44 (NH), 1.99 ppm (CH₃) .
- (Z)-4-(4-Chlorophenylamino)pent-3-en-2-one: δ 12.38 (NH), 2.01 ppm (CH₃) .
Table 2: Selected NMR Data for Z-Configured Enaminones
| Compound | δ NH (ppm) | δ CH₃ (ppm) | Aromatic Proton Shifts (ppm) |
|---|---|---|---|
| (Z)-4-(Phenylamino)pent-3-en-2-one | 12.44 | 1.99 | 6.96–7.23 (m, 5H) |
| (Z)-4-(4-Bromophenylamino)pent-3-en-2-one | 12.38 | 1.90 | 7.34 (d, J=12 Hz, 2H), 6.88 (d, 2H) |
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